molecular formula Ni2Si B084013 Nickel silicide (Ni2Si) CAS No. 12059-14-2

Nickel silicide (Ni2Si)

Cat. No. B084013
CAS RN: 12059-14-2
M. Wt: 145.472 g/mol
InChI Key: RUFLMLWJRZAWLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nickel silicide (Ni2Si) is an intermetallic compound of nickel and silicon . It’s important in microelectronics as it forms at junctions of nickel and silicon . Additionally, thin layers of nickel silicides may have application in imparting surface resistance to nickel alloys .


Synthesis Analysis

Nickel silicide can be synthesized through various methods. One method involves the use of post-metallization annealing treatments in an inert atmosphere on the metal/semiconductor junction . The presence of Ni2Si and NiSi crystalline phases are observed at low temperature annealing, which are then converted to NiSi2 and NiSi when high temperatures are used . Another method involves reacting a nickel (ii) salt and sodium silicide Na4Si4 in the molten LiI–KI inorganic eutectic salt mixture .


Molecular Structure Analysis

The crystal structures of Ni–Si compounds have been investigated at pressures of 0–350 GPa . Two high Ni-content Ni5Si and Ni6Si compounds with 12-coordination Si bonded with Ni were discovered, both showing strong chemical stability in the Earth’s core .


Chemical Reactions Analysis

The physical properties of the Ni/Si interface are strongly influenced by the preparation conditions, principally the metal deposition method and the different post-metallization annealing (PMA) treatments performed . The role of Ni/Si interfaces was further demonstrated by electrical investigation of the fabricated structures .


Physical And Chemical Properties Analysis

Nickel silicide has a molar mass of 145.473 g/mol, a density of 7.40 g/cm3, and a melting point of 1,255 °C . It has a crystal structure that is orthorhombic, with a space group of Pnma, No. 62 . Nickel silicides are generally chemically and thermally stable .

Scientific Research Applications

  • Electrocatalysis of the Oxygen Evolution Reaction : Kumar et al. (2020) explored the phase-selective synthesis of intermetallic nickel silicide nanocrystals for electrocatalysis in the oxygen evolution reaction (OER). They identified nickel silicide nanocrystals as potential low-cost alternatives to iridium-based electrocatalysts in OER applications (Kumar et al., 2020).

  • Epitaxial Growth on Silicon : Tu et al. (1974) investigated the formation of nickel silicides on silicon substrates, noting the phase Ni2Si starts to form at 200°C at the Si-Ni interface, important in the context of semiconductor technology (Tu et al., 1974).

  • Magnetic Properties of Nanoparticles : Chen et al. (2014) synthesized single-phase Ni2Si nanoparticles using the Rochow reverse reaction. They highlighted its potential applications in ferrofluids, imaging, and magnetic separation due to its special magnetic behavior depending on temperature (Chen et al., 2014).

  • Use in Solar Cells, Transistors, and CMOS Devices : Hou et al. (2021) discussed nickel silicide's advantages like low resistivity and low formation temperature, making it widely used in solar cells, transistors, and CMOS devices (Hou et al., 2021).

  • Formation of Single-Crystalline Nanowires : Chiu et al. (2013) reported the synthesis of single-crystalline δ-Ni2Si nanowires with excellent physical properties, indicating potential applications in field emitters, magnetic storage, and biological cell separation (Chiu et al., 2013).

  • Microsystem Device Fabrication : Bhaskaran et al. (2007) found that nickel silicide is highly suitable for microsystem fabrication, offering good mechanical properties and resistance to bulk micromachining etchants (Bhaskaran et al., 2007).

  • Submicron CMOS Devices : Chi et al. (2001) discussed nickel silicide as a contact material for deep submicron CMOS devices, emphasizing its advantages over other silicides and methods to increase its stability (Chi et al., 2001).

Safety And Hazards

Nickel silicide should be handled with care. Avoid breathing mist, gas or vapours and avoid contacting with skin and eye . Use personal protective equipment and ensure adequate ventilation . It’s not classified as dangerous goods .

Future Directions

Nickel silicide has potential as coatings for nickel-based superalloys and stainless steel, due to their corrosion, oxidation, and wear resistance . It has been investigated as a hydrogenation catalyst for unsaturated hydrocarbons . Recent research has found that nanostructured nickel silicide can be an efficient catalyst for green hydrogen production .

properties

InChI

InChI=1S/2Ni.Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUFLMLWJRZAWLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Si](=[Ni])=[Ni]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Ni2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.472 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nickel silicide (Ni2Si)

CAS RN

12059-14-2
Record name Nickel silicide (Ni2Si)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012059142
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nickel silicide (Ni2Si)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Dinickel silicide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.031.836
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
160
Citations
T Futase, N Hashikawa, T Kamino… - IEEE transactions on …, 2009 - ieeexplore.ieee.org
To create a nickel-monosilicide (NiSi) film with superior electrical properties, two-step rapid thermal annealing (RTA) was optimized. Using in situ chemical dry cleaning and increasing …
Number of citations: 14 ieeexplore.ieee.org
A Kuchuk, V Kladko, M Guziewicz… - Journal of Physics …, 2008 - iopscience.iop.org
… From the RUMP code simulation of these spectra the atomic ratio of Ni:Si ~ 2 has been obtained what confirms formation the stoichiometric nickel silicide Ni2Si as it was observed in the …
Number of citations: 41 iopscience.iop.org
LA Clevenger, CV Thompson - Journal of applied physics, 1990 - pubs.aip.org
Isothermal and constant‐heating‐rate differential scanning calorimetry, cross‐sectional transmission electron microscopy, thin‐film x‐ray diffraction, and thermodynamic and kinetic …
Number of citations: 133 pubs.aip.org
I Mondal, JN Hausmann, G Vijaykumar… - Advanced Energy …, 2022 - Wiley Online Library
The development of novel earth‐abundant metal‐based catalysts to accelerate the sluggish oxygen evolution reaction (OER) is crucial for the process of large‐scale production of green …
Number of citations: 28 onlinelibrary.wiley.com
T Futase, N Hashikawa, T Kamino… - 2009 IEEE/SEMI …, 2009 - ieeexplore.ieee.org
To create a nickel monosilicide (NiSi) film with superior electrical properties, two-step rapid thermal annealing (RTA) was optimized. Using in-situ chemical dry cleaning and increasing …
Number of citations: 2 ieeexplore.ieee.org
F Roccaforte, F La Via, V Raineri, P Musumeci… - Materials Science …, 2002 - cheric.org
The structural and electrical characterization of nickel silicide (Ni2Si) contacts on n-type silicon carbide, obtained by rapid thermal annealing of Ni/6H-SiC at 950degreesC in N-2 for 60s…
Number of citations: 5 www.cheric.org
RTP Lee, LT Yang, TY Liow, KM Tan… - IEEE electron device …, 2007 - ieeexplore.ieee.org
To explore the potential of nickel-silicide:carbon (NiSi:C) as contact technology for MOSFETs with silicon-carbon (Si:C) source/drain (S/D) regions, we examined the effects of …
Number of citations: 57 ieeexplore.ieee.org
F Roccaforte, F La Via, V Raineri, L Calcagno… - Applied surface …, 2001 - Elsevier
The structural and electrical characterisation of nickel contacts on n-type silicon carbide was performed to improve the ohmic behaviour at high temperatures. The formation of nickel …
Number of citations: 80 www.sciencedirect.com
JM Herndon - Proceedings of the Royal Society of …, 1979 - royalsocietypublishing.org
The nickel silicide inner core of the Earth Page 1 Proc. R. Soc. Lond. A 368, 495-500 (1979) Printed in Great Britain The nickel silicide inner core of the Earth B y JM H erndon …
Number of citations: 62 royalsocietypublishing.org
J Narayan, D Fathy, OW Holland, BR Appleton… - Journal of applied …, 1984 - pubs.aip.org
We have investigated ion‐beam and laser mixing of Ni overlayers on silicon carbide substrates using cross‐section and analytical techniques of electron microscopy, and ion scattering …
Number of citations: 33 pubs.aip.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.